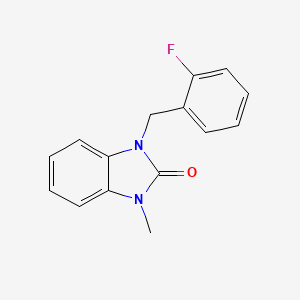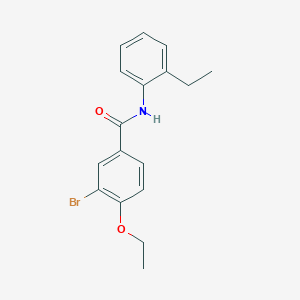![molecular formula C14H20ClN3OS B5709534 N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as CMET, is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research as a tool to study various biochemical and physiological processes. CMET is synthesized by a simple method and has been found to have significant effects on the human body. In
Mecanismo De Acción
CMET inhibits the activity of PTPs by binding to the active site of the enzyme. PTPs are enzymes that play a crucial role in regulating various signaling pathways in the human body. By inhibiting the activity of PTPs, CMET modulates the activity of various signaling pathways and affects various physiological processes.
Biochemical and Physiological Effects:
CMET has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. CMET has also been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway, the JAK/STAT pathway, and the PI3K/AKT pathway. CMET has also been found to have anti-inflammatory effects and has been used as a potential anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMET has several advantages for lab experiments. It is synthesized by a simple method and is readily available. It has been extensively studied and has a well-established mechanism of action. However, like any other chemical compound, CMET has certain limitations. It is a potent inhibitor of PTPs and can affect various physiological processes in the human body. Therefore, caution should be exercised while using CMET in lab experiments.
Direcciones Futuras
There are several future directions for the study of CMET. It can be used as a potential anti-cancer agent, anti-inflammatory agent, and as a tool to study various physiological processes. Further studies can be conducted to explore the effects of CMET on various signaling pathways and its potential use in the treatment of various diseases. Additionally, studies can be conducted to optimize the synthesis method of CMET and to improve its potency and selectivity.
Conclusion:
In conclusion, CMET is a chemical compound that has significant applications in scientific research. It is synthesized by a simple method and has been found to have various biochemical and physiological effects. CMET is a potent inhibitor of PTPs and has been used as a tool to study various physiological processes. Further studies can be conducted to explore the potential use of CMET in the treatment of various diseases.
Métodos De Síntesis
CMET is synthesized by reacting 4-chloro-2-methylphenyl isothiocyanate with 4-morpholineethanamine in anhydrous ethanol. The reaction takes place at room temperature and yields CMET as a white solid. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
CMET has been extensively used in scientific research to study various biochemical and physiological processes. It has been found to inhibit the activity of protein tyrosine phosphatases (PTPs) and has been used as a tool to study the role of PTPs in various diseases such as cancer, diabetes, and autoimmune disorders. CMET has also been found to inhibit the growth of cancer cells and has been used as a potential anti-cancer agent.
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c1-11-10-12(15)2-3-13(11)17-14(20)16-4-5-18-6-8-19-9-7-18/h2-3,10H,4-9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHPKNLAGOPMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)





![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)

![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)


![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)
![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)
![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5709542.png)